molecular formula C17H16BrNO3 B2695068 [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1302611-28-4

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2695068
CAS No.: 1302611-28-4
M. Wt: 362.223
InChI Key: ONEJXAOTBKSYEO-UHFFFAOYSA-N
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Description

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic compound with potential applications in various fields of scientific research. Its structure comprises a bromophenyl group, a carbamoyl group, and a methyl 2-(4-methylphenyl)acetate moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran, with a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The overall effect depends on the specific application and the biological system involved.

Comparison with Similar Compounds

[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can be compared with other similar compounds, such as:

    [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-ETHOXYPHENYL)ACETATE: Similar structure but with an ethoxy group instead of a methyl group.

    [(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-HYDROXYPHENYL)ACETATE: Similar structure but with a hydroxyl group instead of a methyl group.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-12-5-7-13(8-6-12)9-17(21)22-11-16(20)19-15-4-2-3-14(18)10-15/h2-8,10H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEJXAOTBKSYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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